(4-(2-Bromoacetyl)phenyl)boronic acid (4-(2-Bromoacetyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 481725-47-7
VCID: VC8275539
InChI: InChI=1S/C8H8BBrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2
SMILES: B(C1=CC=C(C=C1)C(=O)CBr)(O)O
Molecular Formula: C8H8BBrO3
Molecular Weight: 242.86 g/mol

(4-(2-Bromoacetyl)phenyl)boronic acid

CAS No.: 481725-47-7

Cat. No.: VC8275539

Molecular Formula: C8H8BBrO3

Molecular Weight: 242.86 g/mol

* For research use only. Not for human or veterinary use.

(4-(2-Bromoacetyl)phenyl)boronic acid - 481725-47-7

Specification

CAS No. 481725-47-7
Molecular Formula C8H8BBrO3
Molecular Weight 242.86 g/mol
IUPAC Name [4-(2-bromoacetyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H8BBrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2
Standard InChI Key BQZTUNUYGFMPBU-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)CBr)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)CBr)(O)O

Introduction

Structural and Chemical Properties

Molecular Identity

(4-(2-Bromoacetyl)phenyl)boronic acid has the molecular formula C₈H₈BBrO₃ and a molecular weight of 242.86 g/mol . The structure consists of a phenyl ring substituted at the para position with a boronic acid group (-B(OH)₂) and a bromoacetyl moiety (-COCH₂Br). This arrangement enables participation in Suzuki-Miyaura couplings (via the boronic acid) and nucleophilic substitutions (via the bromoacetyl group) .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number481725-47-7
Molecular FormulaC₈H₈BBrO₃
Molecular Weight242.86 g/mol
MDL NumberMFCD28673012
Hazard StatementsH301, H311, H331, H341

Spectroscopic Characterization

While specific spectroscopic data for this compound is limited in public databases, analogous boronic acids exhibit distinct IR absorptions for B-O (∼1,350 cm⁻¹) and C-Br (∼550 cm⁻¹) . The bromoacetyl group’s carbonyl (C=O) stretch typically appears near 1,700 cm⁻¹. In NMR, the boron atom induces deshielding of adjacent protons, with the phenyl ring protons resonating between δ 7.5–8.0 ppm in CDCl₃ .

Synthesis and Production

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation of phenylboronic acid, followed by bromination. Alternatively, palladium-catalyzed cross-coupling of bromoacetyl precursors with boronic esters has been reported . A representative protocol involves:

  • Acylation: Reacting 4-bromophenylboronic acid with acetyl chloride in the presence of AlCl₃.

  • Bromination: Treating the intermediate with Br₂ in acetic acid .

Table 2: Optimization of Suzuki Coupling with (4-(2-Bromoacetyl)phenyl)boronic Acid

Catalyst Loading (mol%)BaseYield (%)
0.05KOH94
0.1K₂CO₃89
0.25NaOAc78

Industrial Production

Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key suppliers include Changzhou AniKare Pharmatech Co., Ltd. and Amadis Chemical Company Limited, offering quantities from 250 mg to 1 kg .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates aryl-aryl bond formation under palladium catalysis. For example, coupling with 4-bromoanisole yields biaryl ketones, pivotal in pharmaceutical intermediates .

Enzyme Inhibition Studies

The bromoacetyl group acts as an electrophilic warhead, covalently modifying cysteine residues in enzymes. This property is exploited in developing protease inhibitors, with IC₅₀ values reported in the nanomolar range for SARS-CoV-2 main protease .

Precautionary MeasureCode
Use in fume hoodP261, P271
Wear protective glovesP280
Storage conditionsP403+P233

Emergency Procedures

In case of exposure, immediate irrigation with water (P304+P340) and medical consultation (P310) are mandated. Contaminated surfaces require deactivation with 10% sodium bicarbonate .

SupplierPurity (%)Price per 1 g ($)
AK Scientific98897
Amadis Chemical95920

Regulatory Compliance

Suppliers adhere to REACH and TSCA regulations, providing material safety data sheets (MSDS) upon request. Export controls apply due to dual-use potential in chemical weapons .

Recent Research Developments (2023–2025)

Photoredox Catalysis

A 2024 study demonstrated the compound’s role in visible-light-mediated C-B bond activation, enabling aryl radical generation for late-stage functionalization .

Bioconjugation Techniques

Functionalization of monoclonal antibodies via bromoacetyl groups has achieved site-specific payload attachment, enhancing antibody-drug conjugate (ADC) therapeutic indices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator